(5Z)-3-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-BENZYL-5-[(1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound that features a thiazolidinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both indole and thiazolidinone moieties in its structure suggests it may exhibit interesting biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-BENZYL-5-[(1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of an indole derivative with a thiazolidinone precursor under specific conditions. One common method involves the use of a base catalyst to facilitate the formation of the desired product through a series of nucleophilic addition and cyclization reactions.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.
Substitution: The benzyl and indole groups can participate in various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-3-BENZYL-5-[(1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The indole moiety may interact with biological receptors, while the thiazolidinone ring could modulate enzyme activity. These interactions can influence various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[(1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: Shares a similar core structure but with different substituents.
Thiazolidinediones: A class of compounds with a thiazolidinone core, known for their antidiabetic properties.
Indole derivatives: Compounds containing the indole moiety, widely studied for their biological activities.
Uniqueness: : The unique combination of the indole and thiazolidinone moieties in (5E)-3-BENZYL-5-[(1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE provides a distinct set of chemical and biological properties that are not commonly found in other compounds
Properties
Molecular Formula |
C19H14N2OS2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-benzyl-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C19H14N2OS2/c22-18-17(10-14-11-20-16-9-5-4-8-15(14)16)24-19(23)21(18)12-13-6-2-1-3-7-13/h1-11,22H,12H2/b14-10+ |
InChI Key |
DOQUBOOYYQFYDL-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.